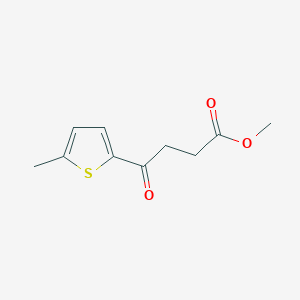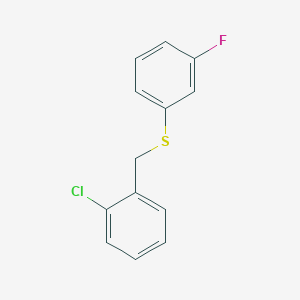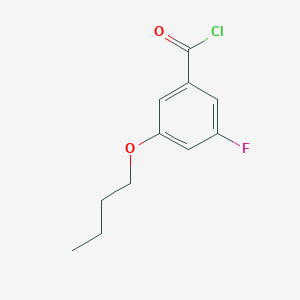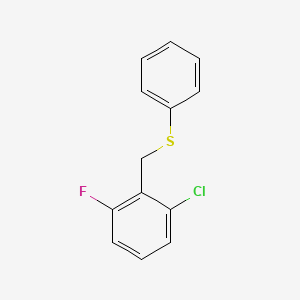
4-Chloro-3-ethylphenethyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-ethylphenethyl alcohol is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring substituted with a chlorine atom at the 4-position and an ethyl group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-3-ethylphenethyl alcohol can be synthesized through several methods:
Reduction of 4-Chloro-3-ethylacetophenone: This method involves the reduction of 4-chloro-3-ethylacetophenone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Grignard Reaction: Another approach is the Grignard reaction, where 4-chloro-3-ethylbenzyl chloride reacts with magnesium in the presence of an ether solvent to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reducing agents and solvents, as well as reaction temperature and time, are critical factors in the industrial process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-3-ethylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)
Esterification: Carboxylic acids, acid chlorides, acid catalysts (e.g., sulfuric acid)
Major Products Formed
Oxidation: 4-Chloro-3-ethylacetophenone
Substitution: 4-Methoxy-3-ethylphenethyl alcohol
Esterification: Various esters depending on the carboxylic acid used
Aplicaciones Científicas De Investigación
4-Chloro-3-ethylphenethyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-ethylphenethyl alcohol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
4-Chloro-3-ethylphenethyl alcohol can be compared with other similar compounds, such as:
4-Chloro-3-methylphenethyl alcohol: Similar structure but with a methyl group instead of an ethyl group.
4-Chloro-3-ethylphenol: Lacks the hydroxyl group on the phenethyl chain.
4-Chloro-3-ethylbenzyl alcohol: Similar structure but with a benzyl group instead of a phenethyl group.
Uniqueness
The presence of both the chlorine and ethyl groups on the phenyl ring, along with the hydroxyl group on the phenethyl chain, gives this compound unique chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
IUPAC Name |
2-(4-chloro-3-ethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-2-9-7-8(5-6-12)3-4-10(9)11/h3-4,7,12H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPOXMJSHHFWLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
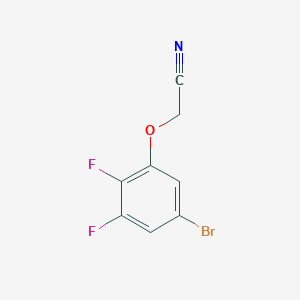

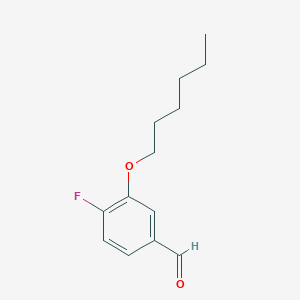
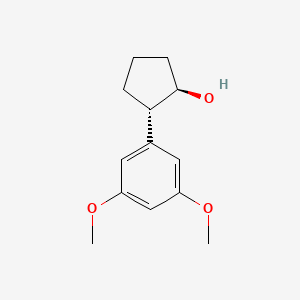
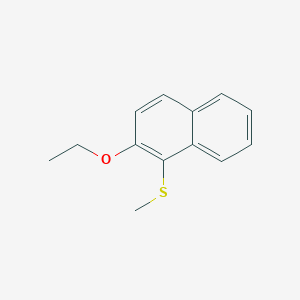
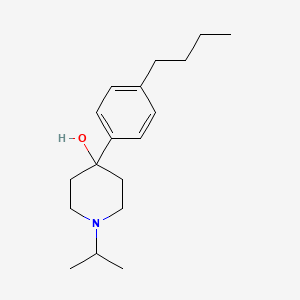
![3-[(n-Propyloxy)methyl]thiophenol](/img/structure/B7998095.png)
